molecular formula C12H14N2O3S2 B1349674 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol CAS No. 26196-35-0

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol

Cat. No. B1349674
CAS RN: 26196-35-0
M. Wt: 298.4 g/mol
InChI Key: NREGMSDBKOWQDD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, or NMR spectra.


Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of novel derivatives containing the benzoxazole moiety, such as 1,3,4-oxadiazole derivatives, due to their therapeutic applications. These compounds have been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, to confirm their structures (Raju, 2015).

Biological Activity Evaluation

  • These synthesized compounds have been evaluated for their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that these compounds exhibited significant antibacterial and moderate antifungal activities, suggesting their potential for further development into potent antimicrobial agents (Raju, 2015).
  • Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated against butyrylcholinesterase (BChE) enzyme and for molecular docking studies. These compounds showed potential as inhibitors of BChE, a target for Alzheimer’s disease treatment, indicating their potential in developing new therapeutic agents (Khalid et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-piperidin-1-ylsulfonyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-6-2-1-3-7-14)9-4-5-11-10(8-9)13-12(18)17-11/h4-5,8H,1-3,6-7H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREGMSDBKOWQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368676
Record name 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol

CAS RN

26196-35-0
Record name 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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